molecular formula C14H15N5O3 B2840027 3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034247-95-3

3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2840027
CAS No.: 2034247-95-3
M. Wt: 301.306
InChI Key: DWCIAQFEFPWQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (: 2034247-95-3) is a sophisticated heterocyclic compound with a molecular weight of 301.30 g/mol. Its complex structure features a pyridazine core substituted with a methoxy group at position 3 and a pyrrolidin-3-yloxy moiety at position 6, which is further functionalized with a pyrazine-2-carbonyl group . This multi-point interaction capability suggests its primary value as a versatile scaffold in medicinal chemistry, particularly for the development of novel enzyme or receptor inhibitors . While specific biological data for this exact compound is limited, its structural components are prevalent in compounds with known pharmacological activity. For instance, pyridazine and pyrazine derivatives are frequently investigated as antagonists for various therapeutic targets . Researchers can utilize this molecule as a key intermediate to explore structure-activity relationships (SAR) in drug discovery programs. Key Research Applications: • A high-value building block for medicinal chemistry and lead compound optimization. • A core scaffold for designing novel molecules targeting enzymes or receptors requiring multi-point interactions . • Investigation of kinase inhibition or other biological mechanisms relevant to disease pathology. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-21-12-2-3-13(18-17-12)22-10-4-7-19(9-10)14(20)11-8-15-5-6-16-11/h2-3,5-6,8,10H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCIAQFEFPWQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyridazine/Pyrazine Families

The compound’s structural uniqueness lies in its hybrid pyridazine-pyrrolidine-pyrazine architecture. Below is a comparative analysis with key analogues:

Compound Key Structural Features Functional Differences
3-Methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine Pyridazine + methoxy + pyrazine-carbonyl-pyrrolidin-oxy High polarity due to multiple H-bond acceptors (pyrazine N, carbonyl O); potential kinase inhibition .
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () Pyridine + methoxy + pyrrolidine + acetyl Reduced π-conjugation vs. pyridazine; acetyl group may limit solubility in aqueous media .
2-Methoxy-3-(1-methylpropyl)pyrazine () Pyrazine + methoxy + sec-butyl Simpler structure; used as a flavoring agent (FEMA 3433) due to volatility and aroma .
3-Sulfanilamido-6-methoxypyridazine () Pyridazine + methoxy + sulfonamide Antibacterial activity (sulfonamide moiety); lower metabolic stability vs. acylated derivatives .
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine () Pyrazine + triazole + pyridine Rigid, planar structure with triazole motifs; likely targets nucleic acids or metal ions .

Physicochemical and Electronic Properties

  • Polarity and Solubility : The pyrazine-2-carbonyl group in the target compound enhances polarity compared to simpler methoxy-pyridazines (e.g., 3-sulfanilamido-6-methoxypyridazine), as evidenced by its higher calculated logP reduction (estimated ΔlogP ≈ -1.2 vs. sulfonamide analogues) .
  • Electronic Effects : The electron-withdrawing pyrazine-carbonyl substituent may stabilize the pyridazine ring’s π-system, altering UV-Vis absorption maxima. Computational studies (CNDO method) on diazines suggest that such substituents redshift n→π* transitions by ~20 nm compared to methoxy-only analogues .

Q & A

Q. What are the standard synthetic routes for 3-methoxy-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, and what key reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyridazine Intermediate Preparation : Start with 6-methoxypyridazine-3-ol, activated via halogenation (e.g., using POCl₃) to introduce a leaving group.

Pyrrolidine Coupling : React the activated pyridazine with a pyrrolidine derivative (e.g., 1-(pyrazine-2-carbonyl)pyrrolidin-3-ol) under nucleophilic substitution (SN2) conditions.

Carbonyl Introduction : Use coupling reagents like EDCI/HOBt in anhydrous DMF to attach the pyrazine-2-carbonyl group.

Q. Critical Conditions :

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity .
  • Catalysts : DMAP improves acylation efficiency .
  • Temperature : 0–25°C for coupling steps to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

Technique Purpose Key Observations Reference
1H/13C NMR Confirm functional groups and connectivityMethoxy (δ ~3.9 ppm), pyrrolidine protons (δ ~1.8–4.5 ppm) .
HRMS Verify molecular weight[M+H]+ peak matching theoretical mass
IR Spectroscopy Identify carbonyl (C=O) and ether (C-O) bondsPeaks at ~1680 cm⁻¹ (amide) and ~1250 cm⁻¹ (ether) .
X-ray Crystallography Resolve stereochemistry (if crystalline)Confirms pyrrolidine ring conformation

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility Profiling : Use HPLC to measure logP and aqueous solubility in PBS (pH 7.4) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 100°C, 30 min, 80% yield) .
  • Alternative Coupling Reagents : Replace EDCI with TBTU for better activation of carboxylic acids .
  • Protecting Groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl on pyrrolidine) to direct coupling .
  • Reaction Monitoring : Use LC-MS to track intermediates and optimize stoichiometry .

Q. What strategies resolve discrepancies in biological activity data across different assays?

Methodological Answer: Contradictions may stem from assay conditions or compound stability:

  • Orthogonal Assays : Validate kinase inhibition with SPR (surface plasmon resonance) if fluorescence assays show variability .
  • Stability Testing : Incubate the compound in assay buffers (e.g., PBS, DMEM) and analyze degradation via HPLC .
  • Metabolite Screening : Use hepatocyte microsomes to identify inactive metabolites confounding activity .

Q. Example Workflow :

Re-test activity in a cell-free assay (e.g., recombinant enzyme).

Compare with cell-based results to isolate membrane permeability effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PI3Kγ) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond networks .
  • QSAR Modeling : Train models on pyridazine derivatives to correlate substituents with IC₅₀ values .

Validation : Mutate key residues (e.g., Lys802 in PI3K) and re-test activity to confirm predicted interactions .

Q. Data Contradiction Analysis Table

Issue Potential Cause Resolution Strategy Reference
Variable IC₅₀ in kinase assaysCompound aggregationAdd 0.01% Tween-80 to buffer
Low solubility in PBSHigh logP (>3.5)Use cyclodextrin-based formulations
Inconsistent cytotoxicityOff-target effectsCRISPR knockout of suspected targets

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